molecular formula C17H26O11 B1253108 [(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate

[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate

Cat. No.: B1253108
M. Wt: 406.4 g/mol
InChI Key: CAFTUQNGDROXEZ-PCCCKMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate is a complex organic compound known for its unique structure and diverse applications. This compound is part of the iridoid glycosides family, which are known for their various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate involves multiple steps. One common method includes the acetylation of geniposide, a naturally occurring iridoid glycoside, using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with temperatures maintained around 0-5°C to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as Gardenia jasminoides, followed by purification and chemical modification. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate the desired compound .

Scientific Research Applications

[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate has a wide range of scientific research applications:

Properties

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate

InChI

InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8-,9-,10-,11+,12-,13?,14+,15+,16+,17-/m1/s1

InChI Key

CAFTUQNGDROXEZ-PCCCKMBKSA-N

Isomeric SMILES

CC(=O)O[C@]1(C[C@H]([C@]2(C1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C

Canonical SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C

Synonyms

8-O-acetylharpagid
8-O-acetylharpagide

Origin of Product

United States

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